molecular formula C12H20O3 B13156017 Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate

Cat. No.: B13156017
M. Wt: 212.28 g/mol
InChI Key: VTRYDSFXBNZTEK-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . It is a spiro compound, meaning it contains a spiro-connected bicyclic system, which is a unique structural feature that can impart interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-oxaspiro[2.7]decane-2-carboxylate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The spiro structure can provide a unique fit for certain molecular targets, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spiro structure, which can impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .

Biological Activity

Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure which is significant in determining its biological properties. The presence of the carboxylate group and the oxaspiro moiety can influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that spirocyclic compounds can interact with cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : Some spiro compounds are known to exhibit neuroleptic properties, potentially influencing neurotransmitter systems. This suggests that this compound could have applications in treating neurological disorders.

In Vitro Studies

A study exploring the anticancer potential of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells. The study utilized the MTT assay to assess cell viability after treatment with different concentrations of the compound:

Concentration (μg/mL)% Viability (MCF-7)% Viability (Caco-2)
31.258590
62.57075
1255060
2503040

These results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations significantly impair cell viability, thus supporting its potential as an anticancer agent .

Neuropharmacological Studies

In animal models, compounds similar to this compound have shown neuroleptic effects at low doses, indicating their potential for managing conditions like anxiety or schizophrenia. For example, doses as low as 0.0005mg kg0.0005\,\text{mg kg} have been effective in inhibiting apomorphine-induced vomiting in dogs, a model for assessing antiemetic properties .

Case Study: Anticancer Efficacy

In a specific case study involving a synthetic derivative of this compound, researchers reported significant inhibition of tumor growth in xenograft models when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Case Study: Neuroleptic Activity

Another case study examined the effects of a related spiro compound on rodent models exhibiting anxiety-like behaviors. The compound demonstrated anxiolytic effects comparable to standard anxiolytics at specific dosages, suggesting its potential use in treating anxiety disorders.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 1-oxaspiro[2.7]decane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-14-11(13)10-12(15-10)8-6-4-3-5-7-9-12/h10H,2-9H2,1H3

InChI Key

VTRYDSFXBNZTEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCCCC2

Origin of Product

United States

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